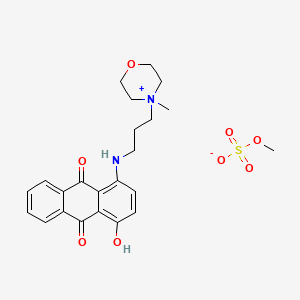
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate is a chemical compound primarily used in the cosmetic industry, particularly in hair dye formulations. It is known for its vibrant coloring properties and is classified under the family of sulfates and hair dyes .
Preparation Methods
The synthesis of Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate involves several steps. The primary synthetic route includes the reaction of hydroxyanthraquinone with aminopropyl methyl morpholinium in the presence of methosulfate. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and continuous monitoring systems .
Chemical Reactions Analysis
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate has several scientific research applications:
Chemistry: It is used as a dye intermediate in various chemical processes.
Biology: The compound is studied for its potential effects on cellular processes and its interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in dermatology.
Mechanism of Action
The mechanism of action of Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate involves its interaction with hair proteins, leading to the formation of a stable color complex. The molecular targets include keratin in the hair, and the pathways involved are primarily related to the binding and stabilization of the dye within the hair structure .
Comparison with Similar Compounds
Hydroxyanthraquinoneaminopropyl methyl morpholinium methosulfate is unique due to its specific chemical structure, which provides distinct coloring properties. Similar compounds include:
Anthraquinone dyes: These dyes share a similar core structure but differ in their functional groups.
Aminopropyl morpholinium dyes: These compounds have similar functional groups but different core structures.
Methyl morpholinium dyes: These dyes have the same morpholinium group but differ in other substituents.
The uniqueness of this compound lies in its combination of functional groups, which provides enhanced stability and coloring efficiency .
Properties
CAS No. |
38866-20-5 |
|---|---|
Molecular Formula |
C22H25N2O4.CH3O4S C23H28N2O8S |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
1-hydroxy-4-[3-(4-methylmorpholin-4-ium-4-yl)propylamino]anthracene-9,10-dione;methyl sulfate |
InChI |
InChI=1S/C22H24N2O4.CH4O4S/c1-24(11-13-28-14-12-24)10-4-9-23-17-7-8-18(25)20-19(17)21(26)15-5-2-3-6-16(15)22(20)27;1-5-6(2,3)4/h2-3,5-8H,4,9-14H2,1H3,(H-,23,25,26,27);1H3,(H,2,3,4) |
InChI Key |
JAADWTSKUWWHLE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCOCC1)CCCNC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















